9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile
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Overview
Description
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile is a polycyclic aromatic compound characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its high thermal stability, excellent chemical resistance, and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile typically involves the reaction of fluorenone with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent prepared from fluorenone, followed by a dehydrative ring closure in the presence of acetic acid . Another approach involves oxidative polymerization or Friedel-Crafts polymerization using an inexpensive FeCl3 mediator .
Industrial Production Methods
Industrial production of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile often employs large-scale oxidative polymerization techniques to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions allows for efficient production, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile, which exhibit unique electronic and photophysical properties .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique spiro structure allows for efficient charge transport and light absorption, making it an effective material in electronic and photonic applications. Its high thermal stability and chemical resistance further enhance its performance in various environments .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: Known for its use in organic electronics and similar structural properties.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
9-Fluorenone: A related compound with different electronic properties.
Uniqueness
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile stands out due to its unique spiro structure, which provides enhanced thermal stability, chemical resistance, and electronic properties. These characteristics make it a versatile material for various scientific and industrial applications .
Properties
CAS No. |
67665-48-9 |
---|---|
Molecular Formula |
C27H14N2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9,9'-spirobi[fluorene]-2,2'-dicarbonitrile |
InChI |
InChI=1S/C27H14N2/c28-15-17-9-11-21-19-5-1-3-7-23(19)27(25(21)13-17)24-8-4-2-6-20(24)22-12-10-18(16-29)14-26(22)27/h1-14H |
InChI Key |
NHZRBALYYIBTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C#N)C=C(C=C3)C#N |
Origin of Product |
United States |
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